1-(4-Methyl-1,3-thiazol-2-YL)azepane
Overview
Description
1-(4-Methyl-1,3-thiazol-2-YL)azepane is a chemical compound with the molecular formula C10H16N2S and a molecular weight of 196.32 . It is a member of the thiazole family, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of 1-(4-Methyl-1,3-thiazol-2-YL)azepane is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Physical And Chemical Properties Analysis
1-(4-Methyl-1,3-thiazol-2-YL)azepane has a molecular weight of 196.32 . More specific physical and chemical properties, such as solubility, boiling point, and specific gravity, are not provided in the search results.Scientific Research Applications
Synthesis and Chemical Transformations
Competitive Formation of Azaheterocycles : Research shows that allyl- and benzylsulfanyl-substituted 2-aza-1,3,5-trienes can transform into polyfunctionalized 4,5-dihydro-1,3-thiazoles and seven-membered azaheterocycles like dihydroazepines and azepines through superbase treatment. This highlights the chemical versatility and potential applications in organic synthesis (Nedolya et al., 2015).
Formation of Thiazole and Azepine Structures : Quantum-chemical studies have been conducted to understand the structural transformations of benzylsulfanyl-substituted 2-aza-1,3,5-trienes by superbases. This research contributes to the understanding of the reaction pathways leading to the formation of both thiazole and azepine derivatives (Shagun & Nedolya, 2015).
Potential in Drug Development
Exploring Alternatives for Metabolically Labile Rings in Drug Design : The study of benzo[d]thiazol-2(3H)one as sigma receptor ligands includes replacing a metabolically unstable azepane ring with alternative moieties, demonstrating the ongoing research into enhancing drug stability and efficacy (Intagliata et al., 2020).
Synthesis of Novel Heterocycles for Anticancer Properties : There's research into synthesizing novel heterocyclic compounds, including thiazolo-fused six- and seven-membered nitrogen heterocycles, showing potential applications in anticancer drug development (Kumar & Ila, 2022).
Advanced Material Synthesis
- Development of Novel Ligands for Metal Complexes : The combination of azaheterocycles with thiazole subunits has led to the synthesis of novel ligands that are efficient for creating metal complexes, pointing towards applications in material science (Menzel et al., 2010).
properties
IUPAC Name |
2-(azepan-1-yl)-4-methyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2S/c1-9-8-13-10(11-9)12-6-4-2-3-5-7-12/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQXADOOORIULT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2CCCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901254916 | |
Record name | Hexahydro-1-(4-methyl-2-thiazolyl)-1H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-1,3-thiazol-2-YL)azepane | |
CAS RN |
1160264-31-2 | |
Record name | Hexahydro-1-(4-methyl-2-thiazolyl)-1H-azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexahydro-1-(4-methyl-2-thiazolyl)-1H-azepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901254916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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